![molecular formula C16H10Cl2N2O3 B393708 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 329716-18-9](/img/structure/B393708.png)
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Overview
Description
The compound “2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile” is a heterocyclic compound . It has been studied for its potential pharmacological properties .
Synthesis Analysis
The target compound was synthesized via the reaction of 4-methoxynaphthalen-1-ol (1), 2,3-dichlorobenzal-dehyde (2), and malononitrile (3) in an ethanolic piperidine solution under microwave irradiation .Molecular Structure Analysis
The synthesized b-enaminonitrile derivative was characterized by spectral data and X-ray diffraction .Chemical Reactions Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β -ketoesters, diverse enolizable C-H-activated acidic compounds and phenols in the presence or absence of a catalyst .Scientific Research Applications
Antitumor Activity
This compound has been studied for its potential in cancer treatment due to its antitumor properties. Research indicates that it exhibits strong and selective cytotoxic potency against various cancer cell lines . Its mechanism of action involves the inhibition of tyrosine kinase receptors, which are often overexpressed in cancerous cells.
Tyrosine Kinase Receptor Inhibition
Tyrosine kinases are enzymes that play a key role in the signaling pathways that regulate cell division and survival. The compound has shown promising efficacy in inhibiting the EGFR and VEGFR-2 kinases, which could be beneficial in treating diseases where these kinases are deregulated .
Crystal Structure Analysis
The crystal structure of this compound provides valuable insights into its interactions at the molecular level. X-ray diffraction studies have helped in understanding its binding mechanisms, which is crucial for the design of more effective antitumor agents .
Docking Studies
Docking analysis is a computational technique used to predict the interaction between a molecule and a target protein. This compound has been subjected to docking studies to clarify its biological findings and to predict its binding affinity towards certain enzymes .
Synthesis Methodology
The synthesis of this compound involves the reaction of 4-methoxynaphthalen-1-ol, 2,3-dichlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation. This method is significant for the production of the compound in a laboratory setting .
Pharmacological Properties
Further pharmacological studies are required to fully understand the range of therapeutic applications of this compound. However, its interaction with various receptors and enzymes suggests a broad spectrum of potential uses in medicine, beyond its antitumor and kinase inhibition properties .
Mechanism of Action
Target of Action
Similar compounds, such as 2-amino-4h-pyran-3-carbonitrile derivatives, have been found to have a wide range of biological activities .
Mode of Action
Similar compounds have shown potential pharmacological properties . The interaction of these compounds with their targets often leads to changes in cellular processes, which could be the case for 2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile.
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Similar compounds have been found to have a wide range of biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
properties
IUPAC Name |
2-amino-4-(2,3-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-7-5-11-13(16(21)22-7)12(9(6-19)15(20)23-11)8-3-2-4-10(17)14(8)18/h2-5,12H,20H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJQVFINWMIQMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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